N-(4-Methoxybenzyl)oxetan-3-amine
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Overview
Description
N-(4-Methoxybenzyl)oxetan-3-amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)oxetan-3-amine typically involves the reaction of 4-methoxybenzylamine with an oxetane derivative under specific conditions. One common method includes the use of oxetan-3-one as a starting material, which reacts with 4-methoxybenzylamine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Methoxybenzyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)oxetan-3-amine
- N-(4-Methoxybenzyl)oxetan-2-amine
- N-(4-Methoxybenzyl)oxetan-3-yl-methanamine
Uniqueness
N-(4-Methoxybenzyl)oxetan-3-amine is unique due to its specific structural features, including the presence of both an oxetane ring and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-(4-Methoxybenzyl)oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features an oxetane ring, which is a four-membered cyclic ether, and a methoxybenzyl substituent. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of approximately 189.25 g/mol. The unique structural characteristics of this compound contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxetane moiety allows for the modulation of enzyme activity and receptor binding, which can lead to various therapeutic effects. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential against certain bacterial strains, indicating its role as an antimicrobial agent.
- Anticancer Properties : Investigations into the anticancer effects have shown promising results, with compounds containing similar structural features demonstrating significant cytotoxicity against various cancer cell lines .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxetane Ring : The oxetane structure can be synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxybenzyl group can be achieved through nucleophilic substitution methods.
These synthetic pathways are crucial for producing derivatives that may enhance biological activity or improve pharmacokinetic properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 25 | |
Antimicrobial | S. aureus | 30 | |
Anticancer | HeLa Cells | 15 | |
Anticancer | MCF-7 Cells | 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, with an IC50 value indicating potent inhibition of bacterial growth.
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis in HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . Further research is required to elucidate the specific molecular pathways involved.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZQBOANANCFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.